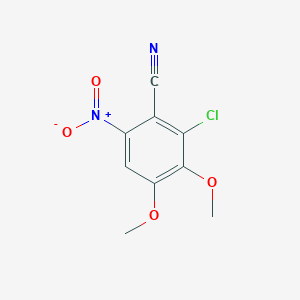![molecular formula C7H8ClNO B068493 3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole CAS No. 192432-82-9](/img/structure/B68493.png)
3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole is a chemical compound that has been of significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both nitrogen and chlorine atoms in its structure. In
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole is not fully understood. However, it has been reported to interact with various ion channels and receptors in the body. For example, it has been shown to modulate the activity of GABA(A) receptors and NMDA receptors. It has also been reported to inhibit the activity of voltage-gated sodium channels and calcium channels. These interactions may contribute to the compound's various biological effects.
Biochemical and Physiological Effects:
3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been reported to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to modulate ion channels and receptors, affecting neuronal excitability and synaptic transmission.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole in lab experiments is its relative ease of synthesis. The synthesis method is simple and efficient, and the compound can be obtained in high yield. Another advantage is its potential applications in various fields, making it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate its biological effects and interactions with ion channels and receptors.
Future Directions
There are several future directions for research on 3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its ability to induce apoptosis in cancer cells and inhibit tumor growth. Another direction is to explore its potential as an anti-inflammatory agent. Studies could investigate its effects on pro-inflammatory cytokines and its potential use in treating inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and interactions with ion channels and receptors. This could lead to the development of new drugs targeting these channels and receptors.
Synthesis Methods
The synthesis method of 3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole involves the reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with sodium methoxide to obtain the final product. This method has been reported to have a yield of 80-85% and is relatively simple and efficient.
Scientific Research Applications
3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In biochemistry, it has been studied for its ability to modulate ion channels and receptors. In material science, it has been explored for its potential use in the synthesis of new materials.
properties
CAS RN |
192432-82-9 |
|---|---|
Product Name |
3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole |
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.6 g/mol |
IUPAC Name |
3-chloro-4,5,6,7-tetrahydro-2,1-benzoxazole |
InChI |
InChI=1S/C7H8ClNO/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2 |
InChI Key |
HYPJBQWHTPQAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2=NOC(=C2C1)Cl |
Canonical SMILES |
C1CCC2=NOC(=C2C1)Cl |
synonyms |
2,1-Benzisoxazole,3-chloro-4,5,6,7-tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)







![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)



![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)